- Six-membered nitrogen ring formation by radical cyclization of trichloroacetamides with enones. A synthetic entry to cis-perhydroisoquinoline-3,6-diones, Tetrahedron Letters, 2004, 45(24), 4661-4664

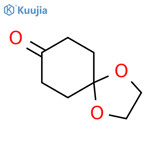

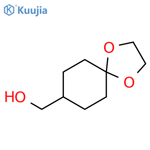

Cas no 93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde)

![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/93245-98-8x500.png)

93245-98-8 structure

商品名:1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

- 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde

- 1,4-Dioxaspiro[4.5]decan-8-carboxaldehyde

- 8-Carboxaldehyde-1,4-dioxaspiro[4.5]decane

- PB43870

- EN300-172618

- AB7089

- MFCD11847774

- CS-0169564

- AKOS015855813

- 4,4-(ethylenedioxy)cyclohexane carbaldehyde

- F8888-7350

- HFBULKBCEFQYCJ-UHFFFAOYSA-N

- 1,4-dioxaspiro[4,5]decane-8-carbaldehyde

- DTXSID40432508

- Z1255380045

- 1,4-dioxaspiro-[4.5]decane-8-carbaldehyde

- 1,4-dioxa-spiro-[4.5]decane-8-carbaldehyde

- AS-44816

- 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde

- 93245-98-8

- SCHEMBL87185

- 1,4-dioxa-spiro[4.5]decane-8-carboxaldehyde

- DB-328760

-

- MDL: MFCD11847774

- インチ: 1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2

- InChIKey: HFBULKBCEFQYCJ-UHFFFAOYSA-N

- ほほえんだ: O=CC1CCC2(OCCO2)CC1

計算された属性

- せいみつぶんしりょう: 170.094294304g/mol

- どういたいしつりょう: 170.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 35.5Ų

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM129753-1g |

1,4-dioxaspiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 95% | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | K15625-1g |

1,4-dioxaspiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 98% | 1g |

$610 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1294727-100mg |

1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 95% | 100mg |

$190 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1294727-500mg |

1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 95% | 500mg |

$240 | 2024-07-28 | |

| TRC | D495935-10mg |

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 10mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1294727-250mg |

1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 95% | 250mg |

$185 | 2024-07-28 | |

| Life Chemicals | F8888-7350-0.25g |

"1,4-dioxaspiro[4.5]decane-8-carbaldehyde" |

93245-98-8 | 95%+ | 0.25g |

$374.0 | 2023-11-21 | |

| Alichem | A289000627-5g |

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 95% | 5g |

$959.50 | 2023-08-31 | |

| Life Chemicals | F8888-7350-5g |

"1,4-dioxaspiro[4.5]decane-8-carbaldehyde" |

93245-98-8 | 95%+ | 5g |

$1350.0 | 2023-11-21 | |

| Life Chemicals | F8888-7350-0.5g |

"1,4-dioxaspiro[4.5]decane-8-carbaldehyde" |

93245-98-8 | 95%+ | 0.5g |

$394.0 | 2023-11-21 |

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 -

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

1.3 Reagents: Pyridinium chlorochromate

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

1.3 Reagents: Pyridinium chlorochromate

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min, -70 - -65 °C

1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt

1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt

リファレンス

- Spirocyclic cyclohexane derivatives as analgesics, their preparation, pharmaceutical compositions, and use in the treatment of pain, Germany, , ,

合成方法 3

はんのうじょうけん

1.1 Solvents: 2-Methyltetrahydrofuran , Water ; 80 min, 20 °C

リファレンス

- Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow, Journal of Organic Chemistry, 2018, 83(24), 15558-15568

合成方法 4

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Triethylamine ; 2 h, -78 °C

1.2 Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Triethylamine ; 2 h, -78 °C

リファレンス

- Preparation of bifunctional compounds as SMARCA degraders, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 5 min, 0 °C; 3 h, rt

リファレンス

- Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 4 h, 1 atm, 23 °C

リファレンス

- Preparation of fluoro perhexiline compounds and their therapeutic use, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Borane Solvents: Tetrahydrofuran

1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

リファレンス

- (6R,6S)-5,8,10-Trideaza-5,6,7,8-tetrahydrofolate and (6R,6S)-5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents. 35, Journal of Medicinal Chemistry, 1989, 32(3), 709-15

合成方法 8

はんのうじょうけん

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane

1.2 Solvents: Hexane

1.3 Solvents: Tetrahydrofuran

1.4 Reagents: Water

1.2 Solvents: Hexane

1.3 Solvents: Tetrahydrofuran

1.4 Reagents: Water

リファレンス

- A new synthesis of aldehydes from ketones utilizing trimethylsilyldiazomethane, Synlett, 1994, (2),

合成方法 9

はんのうじょうけん

1.1 Reagents: Morpholine Catalysts: Aluminum Solvents: Toluene ; -5 °C; 2 h, -5 - 0 °C

1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C

1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C

リファレンス

- Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, Yingyong Huagong, 2010, 39(1), 150-152

合成方法 10

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethyl sulfoxide Solvents: Dichloromethane ; 15 min, -78 °C; 15 min, -78 °C

1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt

1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt

リファレンス

- Preparation of heterocyclic compounds useful for degradation of BTK by conjugation of BTK inhibitors with E3 ligase ligands, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -65 °C; 0.5 h, -65 °C

1.2 Reagents: Methanol ; -65 °C

1.2 Reagents: Methanol ; -65 °C

リファレンス

- Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -60 °C; 15 min, -60 °C

1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C

1.3 Reagents: Triethylamine ; -60 °C → rt

1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C

1.3 Reagents: Triethylamine ; -60 °C → rt

リファレンス

- Preparation of benzamidophenylthienopyrimidinylcyclohexylacetic acid derivatives and analogs for use as DGAT1 inhibitors, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 1 atm, 23 °C

リファレンス

- Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy, Journal of Medicinal Chemistry, 2017, 60(7), 2780-2789

合成方法 14

はんのうじょうけん

1.1 Reagents: 1-Methylimidazole Catalysts: 2,2′-Bipyridine , Tempo , Cuprous iodide Solvents: Acetonitrile ; overnight, rt

リファレンス

- Liquid crystal compound, liquid crystal composition, and liquid crystal display device, Japan, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; 30 min, -70 - -65 °C

1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt

1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt

リファレンス

- Preparation of N-phenylsulfonylpiperidines as analgesics, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -60 °C; 15 min, -60 °C

1.2 Solvents: Dichloromethane ; 45 min, -60 °C

1.3 Reagents: Triethylamine ; -60 °C → rt

1.2 Solvents: Dichloromethane ; 45 min, -60 °C

1.3 Reagents: Triethylamine ; -60 °C → rt

リファレンス

- New high affinity H3 receptor agonists without a basic side chain, Bioorganic & Medicinal Chemistry, 2005, 13(23), 6309-6323

合成方法 17

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min

1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt

1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt

リファレンス

- Preparation of phenylsulfonamides as analgesics, World Intellectual Property Organization, , ,

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Raw materials

- {1,4-dioxaspiro[4.5]decan-8-yl}methanol

- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

- 1,4-Dioxaspiro[4.5]decan-8-one

- Phosphorane,methylenetriphenyl-

- 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde

- 3-Methoxy-3-methyl-4,9,12-trioxa-1,2-diazadispiro[4.2.4.2]tetradec-1-ene

- 8-methylidene-1,4-dioxaspiro[4.5]decane

- (diazomethyl)trimethylsilane

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preparation Products

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde) 関連製品

- 56309-94-5(Ketoketal)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

清らかである:99%

はかる:5g

価格 ($):2381.0